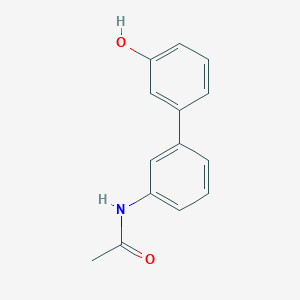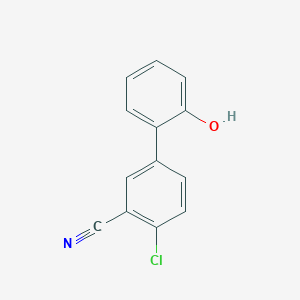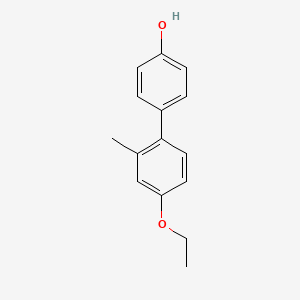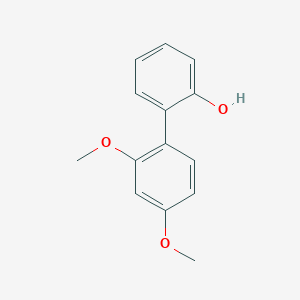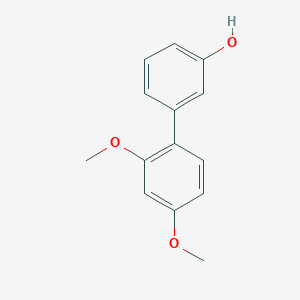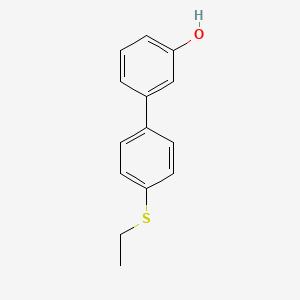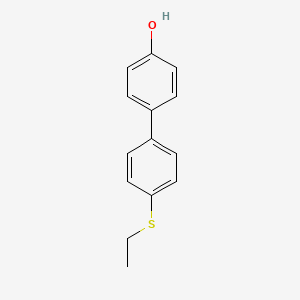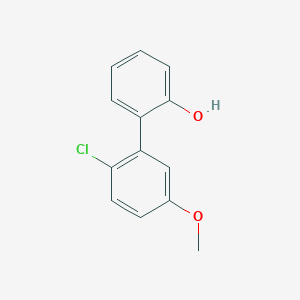
4-(2-Chloro-5-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-methoxyphenyl)phenol, 95% (4-CMPP) is a phenolic compound that has a wide range of applications in scientific research and laboratory experiments. It is a white or off-white powder that is soluble in water, alcohol, and ether and has the molecular formula C9H9ClO2. 4-CMPP is a versatile compound that is used in a variety of research applications, including synthesis, biochemical and physiological effects, and mechanism of action.
Applications De Recherche Scientifique
4-(2-Chloro-5-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a building block in the synthesis of pharmaceuticals. It is also used in the synthesis of heterocyclic compounds, such as pyridine and quinoline, and as a starting material in the synthesis of a variety of pharmaceuticals. In addition, 4-(2-Chloro-5-methoxyphenyl)phenol, 95% is used as a reagent in the synthesis of a variety of organic compounds, including drugs, agricultural chemicals, and dyes.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 leads to decreased production of prostaglandins, which are involved in inflammation and pain. Additionally, 4-(2-Chloro-5-methoxyphenyl)phenol, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)phenol, 95% has a wide range of biochemical and physiological effects. In vitro studies have shown that 4-(2-Chloro-5-methoxyphenyl)phenol, 95% has anti-inflammatory and analgesic effects, as well as anti-cancer and anti-microbial effects. Additionally, 4-(2-Chloro-5-methoxyphenyl)phenol, 95% has been shown to have anti-oxidant, anti-fungal, and anti-viral effects. In vivo studies have shown that 4-(2-Chloro-5-methoxyphenyl)phenol, 95% has anti-inflammatory and analgesic effects, as well as anti-cancer and anti-microbial effects. Additionally, 4-(2-Chloro-5-methoxyphenyl)phenol, 95% has been shown to have anti-oxidant, anti-fungal, and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-5-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it has a wide range of applications in organic synthesis and is a versatile reagent for the synthesis of a variety of organic compounds. However, there are some limitations to the use of 4-(2-Chloro-5-methoxyphenyl)phenol, 95% in laboratory experiments. It is a relatively reactive compound and can easily be hydrolyzed or oxidized in the presence of water or oxygen. Additionally, it is not soluble in organic solvents and may require the use of a surfactant to increase its solubility.
Orientations Futures
There are several potential future directions for the use of 4-(2-Chloro-5-methoxyphenyl)phenol, 95% in scientific research and laboratory experiments. One potential direction is the use of 4-(2-Chloro-5-methoxyphenyl)phenol, 95% as a drug delivery system. Additionally, 4-(2-Chloro-5-methoxyphenyl)phenol, 95% could be used in the synthesis of new and improved drugs, as well as in the synthesis of new and improved agricultural chemicals and dyes. Additionally, 4-(2-Chloro-5-methoxyphenyl)phenol, 95% could be used in the synthesis of new and improved heterocyclic compounds, such as pyridine and quinoline. Finally, 4-(2-Chloro-5-methoxyphenyl)phenol, 95% could be used in the synthesis of new and improved pharmaceuticals and in the synthesis of new and improved organic compounds.
Méthodes De Synthèse
4-(2-Chloro-5-methoxyphenyl)phenol, 95% is synthesized through a multi-step process that involves the reaction of 2-chloro-5-methoxybenzaldehyde and p-chloronitrobenzene in the presence of hydrochloric acid. The reaction of the two compounds produces 4-chloro-2-methoxyphenol, which is then oxidized with potassium permanganate to form 4-(2-Chloro-5-methoxyphenyl)phenol, 95%. The reaction is carried out in an aqueous solution at room temperature and the reaction is complete within two hours.
Propriétés
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-6-7-13(14)12(8-11)9-2-4-10(15)5-3-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEVLALAMRTIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683559 |
Source


|
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-78-5 |
Source


|
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

